1-Methylpiperidine-4-carboxamide

Prodrug Design Antibacterial FtsZ Inhibition

Select 1-Methylpiperidine-4-carboxamide to leverage a proven prodrug strategy delivering 143-fold aqueous solubility enhancement and a kinase inhibitor scaffold active at 4 nM IC50. This N-methyl piperidine-4-carboxamide building block offers an optimal LogP (~0.45), full Lipinski compliance, and a versatile core for sigma-1 receptor ligand elaboration. Ideal for antibacterial prodrug development, PI3K/Akt/mTOR targeting, and CNS drug discovery programs requiring reproducible pharmacokinetic outcomes.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 62718-28-9
Cat. No. B1362588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperidine-4-carboxamide
CAS62718-28-9
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(=O)N
InChIInChI=1S/C7H14N2O/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
InChIKeyBTVJTKWOCSGJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpiperidine-4-carboxamide (CAS 62718-28-9) Procurement & Application Overview


1-Methylpiperidine-4-carboxamide (CAS 62718-28-9), also known as N-methylpiperidine-4-carboxamide, is a heterocyclic organic compound with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol [1]. It serves as a versatile building block and intermediate in medicinal chemistry and drug discovery, featuring a piperidine core with both a methyl group on the ring nitrogen and a primary carboxamide moiety at the 4-position . The compound is commercially available as a white to off-white solid with a purity specification typically ≥98% (GC) and a melting point of 154-160°C . Its physicochemical profile includes a predicted LogP of approximately 0.45, a topological polar surface area (TPSA) of 46.3 Ų, and compliance with Lipinski's Rule of Five, making it a favorable scaffold for drug development .

1-Methylpiperidine-4-carboxamide (CAS 62718-28-9): Why Analog Substitution Introduces Experimental Risk


Substituting 1-Methylpiperidine-4-carboxamide with structurally similar piperidine carboxamides introduces significant and quantifiable variability in critical drug-like properties and biological performance. While analogs such as unsubstituted piperidine-4-carboxamide (CAS 39546-32-2) or 1-ethylpiperidine-4-carboxamide (CAS 88654-15-3) share a common core scaffold, the presence and identity of the N-alkyl substituent directly modulates physicochemical parameters, including lipophilicity (LogP), aqueous solubility, and metabolic stability . For instance, the methyl group in 1-Methylpiperidine-4-carboxamide confers a distinct LogP of ~0.45, which is substantially different from the more hydrophilic unsubstituted analog (LogP ~ -1.04) [1]. Furthermore, as demonstrated by the 1-methylpiperidine-4-carboxamide prodrug TXY541, this specific N-methyl substitution can enable a 143-fold increase in aqueous solubility compared to its parent compound, a property not automatically conferred by other N-alkyl variants [2]. Therefore, generic substitution without empirical validation risks altering compound permeability, solubility, and ultimately, in vivo pharmacokinetic and pharmacodynamic outcomes, compromising experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide for 1-Methylpiperidine-4-carboxamide (CAS 62718-28-9)


1-Methylpiperidine-4-carboxamide Prodrug (TXY541) Exhibits 143-Fold Enhanced Aqueous Solubility Over Parent Compound

The 1-methylpiperidine-4-carboxamide moiety is a critical component of the prodrug TXY541, which was designed to address the poor aqueous solubility of the FtsZ inhibitor PC190723. TXY541 was found to be 143-times more soluble than PC190723 in an aqueous acidic vehicle (10 mM citrate, pH 2.6), a formulation suitable for both oral and intravenous administration [1]. This represents a direct, head-to-head comparison within the same study.

Prodrug Design Antibacterial FtsZ Inhibition Drug Solubility Pharmacokinetics

1-Methylpiperidine-4-carboxamide-Containing Prodrug (TXY541) Demonstrates In Vivo Efficacy in Murine Models of Staphylococcal Infection

The 1-methylpiperidine-4-carboxamide prodrug TXY541 was evaluated for in vivo efficacy in mouse models of systemic infection. The study demonstrated that TXY541, whether administered orally or intravenously, was efficacious in vivo against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) [1]. The parent compound, PC190723, had poor drug-like properties that limited its in vivo utility, highlighting the functional advantage conferred by the 1-methylpiperidine-4-carboxamide prodrug strategy.

Antibacterial In Vivo Efficacy MRSA MSSA FtsZ Inhibitor

1-Methylpiperidine-4-carboxamide Derivatives Exhibit Potent Kinase Inhibition (IC50 = 4 nM for PDK1/AKT2 Pathway)

An indolinone-based derivative incorporating the 1-methylpiperidine-4-carboxamide moiety (BDBM17010) demonstrated potent inhibition of the PDK1/AKT2 pathway with an IC50 of 4 nM in a coupled assay designed to detect inhibitors of AKT2 activation and direct PDK1 inhibitors [1]. While this is not a direct comparison for the parent compound itself, it establishes a high-potency benchmark for the scaffold in a therapeutically relevant kinase assay.

Kinase Inhibition Cancer PDK1 AKT2 Signal Transduction

1-Methylpiperidine-4-carboxamide Derivatives Show Low Cytotoxicity in Mammalian Cells

Toxicological assessment of the 1-methylpiperidine-4-carboxamide prodrug TXY541 against mammalian cells revealed minimal detectable cytotoxicity [1]. This favorable safety profile is a key differentiator for compounds within this class, as it suggests a wide therapeutic window and reduces the risk of off-target toxicity in mammalian systems.

Cytotoxicity Safety Profile Drug Development Prodrug Antibacterial

1-Methylpiperidine-4-carboxamide Exhibits Favorable Drug-Like Physicochemical Properties (LogP = 0.45, TPSA = 46.3 Ų, Lipinski Compliant)

1-Methylpiperidine-4-carboxamide possesses a calculated LogP of 0.45, a topological polar surface area (TPSA) of 46.3 Ų, and complies with Lipinski's Rule of Five . In comparison, the unsubstituted parent compound, piperidine-4-carboxamide (CAS 39546-32-2), has a reported LogP of -1.04, indicating significantly higher hydrophilicity [1]. The N-methyl substitution in 1-Methylpiperidine-4-carboxamide increases lipophilicity by approximately 1.5 log units, which can favorably influence membrane permeability and oral absorption.

Physicochemical Properties Drug-Likeness Lipinski's Rule of Five Permeability Solubility

Recommended Research and Industrial Application Scenarios for 1-Methylpiperidine-4-carboxamide (CAS 62718-28-9)


Development of Prodrugs for Poorly Soluble Antibacterial Agents

The 1-methylpiperidine-4-carboxamide motif is a proven prodrug strategy for enhancing the aqueous solubility and in vivo bioavailability of otherwise poorly soluble antibacterial agents. As demonstrated by TXY541, this approach can increase solubility by over 140-fold, enabling oral and intravenous administration in preclinical infection models [1]. This scenario is directly supported by quantitative evidence of a 143-fold solubility improvement over the parent compound in a head-to-head comparison [1].

Scaffold for Kinase Inhibitor Design in Oncology Research

The 1-methylpiperidine-4-carboxamide core can be elaborated into potent kinase inhibitors, as evidenced by a derivative exhibiting an IC50 of 4 nM against the PDK1/AKT2 pathway [2]. This high potency, combined with the scaffold's favorable physicochemical properties (LogP = 0.45, Lipinski compliant) , makes it a valuable starting point for medicinal chemistry programs targeting the PI3K/Akt/mTOR signaling axis in cancer.

Building Block for Sigma-1 Receptor Ligand Synthesis

Piperidine-4-carboxamide derivatives, including those with N-alkyl substitutions, have been extensively investigated as sigma-1 receptor ligands [3]. The 1-methylpiperidine-4-carboxamide scaffold provides a versatile platform for introducing diverse substituents on the amide nitrogen to modulate affinity and selectivity for sigma-1 versus sigma-2 receptors, which is relevant for neurological and psychiatric drug discovery [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.